Epoxyketone Intermediate Synthesis: 95–98% Step Yield with 99.7–99.9% HPLC Purity vs. Alternative Routes
A patent method (CN104557793A) for synthesizing carfilzomib epoxyketone intermediates using carbonyldiimidazole (CDI)-mediated activation achieves step yields of 95.0–98.0% with HPLC purities of 99.7–99.9% [1]. In contrast, earlier literature methods for synthesizing the epoxyketone warhead via alternative routes yield approximately 76% overall yield with the product obtained as a 1.7:1 mixture of diastereomers requiring chromatographic separation [2]. The CDI-mediated method eliminates the need for diastereomer separation while delivering substantially higher step yields and purity.
| Evidence Dimension | Synthetic step yield and purity of epoxyketone intermediate |
|---|---|
| Target Compound Data | Step yield: 95.0–98.0%; HPLC purity: 99.7–99.9% |
| Comparator Or Baseline | Alternative epoxyketone route: ~76% yield with 1.7:1 diastereomeric mixture |
| Quantified Difference | 19–22 percentage point yield improvement; elimination of diastereomer separation requirement |
| Conditions | CDI activation in dichloromethane at room temperature vs. alternative epoxidation routes |
Why This Matters
Higher step yield and elimination of chromatographic diastereomer separation directly reduce manufacturing cost and improve throughput for industrial-scale carfilzomib API production.
- [1] Synthetic method of carfilzomib intermediate and carfilzomib intermediate. CN104557793A, 2015. View Source
- [2] 一种卡非佐米中间体的合成方法技术. CN108864004A, 2018. View Source
